4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
Overview
Description
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane, commonly referred to as 4-Allyloxy-DMD, is a synthetic compound that has been studied for its potential applications in scientific research1. It is a derivative of the parent compound 2,2-dimethyl-1,3-dioxolane, and has been used as a reagent in organic synthesis1.
Synthesis Analysis
The synthesis of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has been demonstrated in various studies. For instance, it has been used in the preparation of cyclic acetals and gem-dichlorocyclopropanes1. Another study showed its use in the synthesis of polymer precursors1. A method involving the reactions of dichlorocarbonation of styrene and O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane in the presence of quaternary ammonium salts was also reported2.
Molecular Structure Analysis
The molecular formula of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is C9H16O3134. Its molecular weight is 172.22 g/mol134.
Chemical Reactions Analysis
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has been involved in various chemical reactions. For example, it has been used in the synthesis of mono- and diesters containing cycloacetal fragments1. It has also been used in the synthesis of polymer precursors1. Furthermore, it has been involved in the reactions of dichlorocarbonation of styrene and O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane are not explicitly mentioned in the search results. However, its molecular weight is 172.22 g/mol134.
Scientific Research Applications
Synthesis and Characterization
Preparation of Cyclic Acetals and Gem-Dichlorocyclopropanes : This study demonstrates the synthesis of mono- and diesters containing cycloacetal fragments using 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, a compound closely related to the query chemical. It shows the application in synthesizing complex molecules with potential biological activity (Dzhumaev et al., 2021).
Synthesis of Polymer Precursors : A method to synthesize glycerin carbonate-based intermediates using thiol-ene chemistry is explored, involving a compound similar to 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane. This research indicates potential use in creating novel polymers (Benyahya et al., 2011).
Polymerization and Material Science
Polymerizability of Methyl Substituted 1,3‐Dioxolanes : Investigating the polymerization of various 1,3-dioxolanes, this research provides insights into the potential for 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane in polymer chemistry (Okada et al., 1975).
Preparation and Polymerization of Vinyl Monomers : Discusses the synthesis and structure determinations of compounds including the 2,2-dimethyl-1,3-dioxolane group, relevant to understanding how 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane might behave in similar contexts (D′alelio & Huemmer, 1967).
Photocrosslinking and Chemical Transformations
- Photocrosslinking of Polymers : Research on methoxymethylstyrene and copolymers containing 1,3-dioxolane structures suggests potential applications of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane in photocrosslinking, a process important in material science (Fukuda & Nakashima, 1983).
Safety And Hazards
Future Directions
The future directions of 4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane are not explicitly mentioned in the search results. However, given its potential applications in scientific research, it is likely that further studies will continue to explore its uses in various fields, including organic chemistry, biochemistry, and pharmacology1.
properties
IUPAC Name |
2,2-dimethyl-4-(prop-2-enoxymethyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNSAZMYPQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381632 | |
Record name | 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
4421-23-2 | |
Record name | 2,2-Dimethyl-4-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.